4-Hydroxy-6-methylnicotinic acid
Overview
Description
4-Hydroxy-6-methylnicotinic acid (HL) is a compound that has been utilized in the synthesis of various lanthanide complexes. These complexes have been synthesized using a hydrothermal method, which involves the reaction of nitrate salts of lanthanide ions (Ln^III) with HL. The resulting complexes have been characterized by a range of techniques, including single-crystal X-ray diffraction, elemental analysis, FT-IR spectra, UV–vis spectra, TG analyses, and X-ray powder diffraction (XRPD) .
Synthesis Analysis
The hydrothermal synthesis of lanthanide complexes with this compound has been successful in producing isomorphous lanthanide complexes. These complexes are homodinuclear species, which means they consist of two lanthanide ions bridged by two oxygen atoms from two L ligands. The synthesis process is characterized by the formation of these complexes in a controlled hydrothermal environment .
Molecular Structure Analysis
The molecular structure of the lanthanide complexes formed with this compound has been elucidated using single-crystal X-ray diffraction. The crystal structures consist of homodinuclear species, which are bridged by two oxygen atoms from two L ligands. This structural information is crucial for understanding the properties and potential applications of these complexes .
Chemical Reactions Analysis
The lanthanide complexes synthesized with this compound exhibit interesting photoluminescence properties. Specifically, the complex with samarium (Sm) demonstrates orange–red luminescence, while the complex with praseodymium (Pr) shows a luminescence spectrum typical for praseodymium complexes. These properties suggest potential applications in materials science, particularly in the field of luminescent materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of the lanthanide complexes with this compound have been studied using various analytical techniques. The complexes have been characterized by FT-IR spectra, which provide information on the functional groups present and their interactions. UV–vis spectra give insights into the electronic transitions within the complexes, and TG analyses help in understanding their thermal stability. Additionally, X-ray powder diffraction (XRPD) confirms the crystallinity and phase purity of the synthesized complexes .
Scientific Research Applications
Synthesis and Antibacterial Studies
4-Hydroxy-6-methylnicotinic acid has been studied for its potential in forming complexes with transition metals like Co, Ni, and Cu. These complexes, prepared by microwave irradiation, have been analyzed for their antibacterial properties against various bacteria including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Such studies indicate the potential application of this compound in developing new antibacterial agents (Verma & Bhojak, 2018).
Hydroxylation of Pyridine Carboxylic Acids
Research involving the bacterial species Ralstonia/Burkholderia sp. strain DSM 6920 has demonstrated the capability to hydroxylate 6-methylnicotinate at the C2 position, producing 2-hydroxy-6-methylnicotinate. This enzymatic activity suggests the potential use of this compound in the preparation of hydroxylated heterocyclic carboxylic acid derivatives, with applications in organic synthesis and biotransformation processes (Tinschert et al., 2000).
Photoluminescence Properties
Studies on lanthanide complexes with this compound have shown interesting photoluminescence properties. These complexes, synthesized via hydrothermal methods, have been characterized for their crystal structures and luminescent behaviors, suggesting potential applications in materials science, particularly in developing new photoluminescent materials (Guo et al., 2012).
Magnetic Properties in Coordination Compounds
Research into the magnetic properties derived from the coordination of this compound with 3d-metal ions has led to the discovery of compounds exhibiting unique magnetic behaviors. These findings could be significant in the field of material science, particularly in developing materials with specific magnetic properties (Razquin-Bobillo et al., 2022).
Crystal Structures and Hirshfeld Surface Analysis
The analysis of crystal structures and Hirshfeld surfaces of complexes derived from this compound has revealed insights into the intermolecular interactions and the influence of different metals on these interactions. Such studies are essential in crystallography and materials science for understanding the structural properties of molecular complexes (Luo et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Protective equipment such as chemical impermeable gloves should be worn, and the compound should be handled in a well-ventilated area .
Mechanism of Action
Target of Action
It is known to be an important intermediate in the production of various chemical products .
Pharmacokinetics
Its physicochemical properties such as a melting point of 263-265°c, a boiling point of 4811±450 °C (Predicted), and a density of 1393 suggest that it may have certain bioavailability characteristics .
Result of Action
It is known to be used in the synthesis of the isomeric lanthanide complex [ln2(l)6(h2o)2]-2h2o (where ln = ce, nd, sm, pr), which is intensively investigated for its crystal structure and properties .
Action Environment
It is known to be stored in an inert atmosphere at room temperature , suggesting that certain environmental conditions may be necessary for its stability.
properties
IUPAC Name |
6-methyl-4-oxo-1H-pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-6(9)5(3-8-4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLDZLRTUWFFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=CN1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50955410 | |
Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33821-58-8, 67367-33-3 | |
Record name | 6-Methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50955410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Hydroxy-6-methyl-nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.